Substitution Pattern: MR Antagonist Binding
The 8-amino group on the target compound provides a distinct vector for derivatization compared to the 6-position substituted benzoxazinones that were optimized for mineralocorticoid receptor (MR) antagonism. In a study by Hasui et al., the most potent MR antagonists contained a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position, achieving IC₅₀ values as low as 2.4 nM [1]. The 8-amino compound, with its free amine handle at a different position, offers a completely different chemical space for exploration, making it unsuitable as a direct replacement but valuable as an alternative scaffold for targeting different binding pockets or for generating novel intellectual property.
| Evidence Dimension | Binding Affinity (IC₅₀) for Mineralocorticoid Receptor (MR) |
|---|---|
| Target Compound Data | Not a reported MR antagonist; 8-amino substitution pattern. |
| Comparator Or Baseline | 6-substituted benzoxazinone derivatives (e.g., compound 14a): IC₅₀ = 2.4 nM |
| Quantified Difference | Different substitution pattern and biological target. |
| Conditions | MR binding assay (in vitro) |
Why This Matters
This illustrates that the position of substitution on the benzoxazinone core is a critical determinant of biological target engagement, and the 8-amino compound is structurally distinct from optimized 6-substituted MR antagonists.
- [1] Hasui, T., Ohra, T., Ohyabu, N., Asano, K., Matsui, H., et al. (2013). Design, synthesis, and structure–activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5983-5994. View Source
